N,N-diethyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-4-23(5-2)15(24)12-26-19-21-16-14(13-9-7-6-8-10-13)11-20-17(16)18(25)22(19)3/h6-11,20H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGDDXAZBIDACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C)NC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the class of pyrrolopyrimidine derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.43 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines. For instance, when tested against A431 (epidermoid carcinoma) and MCF7 (breast cancer) cell lines, the compound showed promising results with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 15.6 |
| MCF7 | 22.4 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. The structural similarity to purines suggests that it may interfere with nucleotide synthesis or function.
Case Studies and Research Findings
- Kinase Inhibition Study : A comprehensive study aimed at evaluating the kinase inhibitory activity of various pyrrolopyrimidine derivatives found that N,N-diethyl-2-{3-methyl-4-oxo-7-phenyl} exhibited selective inhibition against FLT3 kinase, a target relevant in leukemia treatment. This study utilized a panel of 48 kinases to elucidate the selectivity profile.
- Structure Activity Relationship (SAR) : Investigations into the SAR of similar compounds indicated that modifications at the 7-position of the pyrrolopyrimidine core significantly affected biological activity. Substituents such as phenyl groups enhanced potency against cancer cell lines.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs from the evidence:
Key Observations :
- Core Heterocycle: The target and share the pyrrolo[3,2-d]pyrimidine core, while uses a simpler dihydropyrimidine scaffold. The fused pyrrolopyrimidine system likely enhances π-π stacking interactions in biological targets compared to monocyclic analogs .
- Substituent Effects: N,N-Diethyl vs. 3-Methyl vs. 3-Cyclopropyl (): The methyl group offers minimal steric hindrance, whereas cyclopropyl may enhance rigidity and metabolic resistance . Sulfanyl Acetamide vs. Carboxylate (): The acetamide moiety in the target may favor hydrogen bonding in target binding, while the carboxylate in could act as a prodrug .
Pharmacological Implications
- Bioisosteric Replacements : highlights fluorinated chromen-4-one derivatives with pyrazolo[3,4-d]pyrimidine cores, demonstrating that halogenation can improve target affinity and pharmacokinetics .
Preparation Methods
Preparation of N,N-Diethyl-2-Mercaptoacetamide
N,N-Diethyl-2-mercaptoacetamide is synthesized by reacting chloroacetyl chloride with diethylamine, followed by thiolation with sodium hydrosulfide (NaSH):
Conditions :
Substitution Reaction
The 2-chloro-pyrrolo[3,2-d]pyrimidine reacts with N,N-diethyl-2-mercaptoacetamide in the presence of a base:
Optimized Parameters :
-
Base : Potassium carbonate or triethylamine.
-
Solvent : DMF or acetonitrile.
-
Temperature : 60–80°C.
Alternative Pathways and Comparative Analysis
One-Pot Alkylation-Cyclization
A patent method describes alkylating 4-aminobutyric acid derivatives with chloroacetamide in alcoholic media, followed by cyclization. For example, 3-phenyl-4-aminobutyric acid reacts with chloroacetamide in ethanol at 65–70°C, yielding intermediates that cyclize to form the pyrrolo[3,2-d]pyrimidine core.
Solid-Phase Synthesis
Solid-supported synthesis using Wang resin has been reported for analogous compounds. The resin-bound pyrrole is functionalized via iterative coupling and cleavage steps, achieving a 52% overall yield.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Challenges and Optimization Strategies
-
Regioselectivity : Competing substitution at position 5 is mitigated using bulky bases (e.g., DBU).
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Byproduct Formation : Potassium chloride precipitates are removed via filtration during workup.
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Solvent Choice : Polar aprotic solvents (DMF) enhance reaction rates but require rigorous drying.
Industrial-Scale Considerations
A pilot-scale synthesis (500 g batch) achieved a 58% yield using:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Synthesis optimization involves:
- Stepwise Functionalization : Prioritize the formation of the pyrrolo[3,2-d]pyrimidine core before introducing sulfanyl and acetamide groups via nucleophilic substitution or coupling reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .
- Catalytic Systems : Employ Pd-based catalysts for cross-coupling reactions or thiourea derivatives for sulfanyl group incorporation .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to remove unreacted starting materials .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions (e.g., methyl, phenyl, and acetamide groups). For example, the methyl group at position 3 of the pyrrolo-pyrimidine core typically appears as a singlet at δ ~2.5 ppm .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles, dihedral angles, and hydrogen-bonding networks. Monoclinic systems (e.g., space group ) are common for similar derivatives, with lattice parameters such as , , and .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., 466.9 [M+H]) .
Q. What in vitro assays are recommended for initial biological screening, and what cellular models are most relevant?
- Cytotoxicity Assays : Use MCF-7 (breast cancer) or HepG2 (liver cancer) cell lines with IC measurements via MTT assays. Comparable compounds show IC values of 15–20 µM .
- Enzyme Inhibition : Screen against COX-2 or lipoxygenase (LOX-5) using fluorometric or colorimetric substrates (e.g., IC ~20 µM for COX-2) .
- Apoptosis Markers : Quantify caspase-3/7 activation in treated cells via luminescence assays .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Substituent Variation : Systematically modify the phenyl (e.g., electron-withdrawing groups like -Cl or -F) and acetamide (e.g., N-alkyl vs. N-aryl) moieties. Derivatives with 4-fluorophenyl groups show enhanced COX-2 inhibition .
- Core Modifications : Compare pyrrolo-pyrimidine derivatives with pyrido[2,3-d]pyrimidines, which exhibit distinct binding affinities due to altered planarity .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA or CoMSIA) to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life () and bioavailability in rodent models. Poor solubility (logP >3) may limit in vivo efficacy despite strong in vitro activity .
- Metabolite Identification : Use LC-MS to detect phase I/II metabolites. Sulfanyl groups are prone to glutathione conjugation, reducing bioavailability .
- Dose Escalation Studies : Test higher doses in xenograft models while monitoring toxicity (e.g., liver enzymes ALT/AST) .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with COX-2 (PDB: 5KIR). The sulfanyl group often forms hydrogen bonds with Arg120 and Tyr355 .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Key residues (e.g., Val349 in LOX-5) may show increased RMSF values if the compound induces conformational changes .
- Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs with modified acetamide groups .
Q. How can metabolic stability and toxicity profiles be assessed preclinically?
- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS. CYP3A4/2D6 are typically involved in oxidation .
- hERG Assay : Measure IC against hERG potassium channels using patch-clamp electrophysiology to assess cardiotoxicity risk .
- Ames Test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
